LogP Differentiation: Methyl 2-oxocyclohex-3-ene-1-carboxylate vs. Ethyl Ester and 3-Oxo Regioisomer
The computed partition coefficient (XLogP3) for the target methyl ester is 0.69, markedly lower than that of the ethyl ester analog (1.4) and distinct from the regioisomeric methyl 3-oxocyclohex-1-ene-1-carboxylate (0.5) [1][2]. This 0.9 log unit difference relative to the ethyl ester corresponds to an approximately 8-fold lower predicted n-octanol/water partition coefficient, which influences solvent partitioning, chromatographic behavior, and potential passive membrane permeability in drug discovery applications.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.69 (methyl 2-oxocyclohex-3-ene-1-carboxylate) |
| Comparator Or Baseline | 1.4 (ethyl 2-oxocyclohex-3-ene-1-carboxylate); 0.5 (methyl 3-oxocyclohex-1-ene-1-carboxylate); 1.1 (methyl 2-oxocyclohexane-1-carboxylate) |
| Quantified Difference | ΔLogP = -0.71 vs. ethyl analog; +0.19 vs. 3-oxo regioisomer; -0.41 vs. saturated analog |
| Conditions | PubChem computed XLogP3 values (2021-2025 release) based on standardized algorithmic prediction |
Why This Matters
Selection of the methyl ester over the ethyl ester provides significantly lower lipophilicity for synthetic routes requiring aqueous compatibility, while the 0.69 LogP values distinguishes it from the 3-oxo isomer for applications requiring specific partitioning behavior.
- [1] PubChem. Ethyl 2-oxo-3-cyclohexene-1-carboxylate (CID 12579005). XLogP3 = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/12579005 View Source
- [2] PubChem. 3-Oxo-cyclohex-1-enecarboxylic acid methyl ester (CID 581049). XLogP3 = 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/581049 View Source
